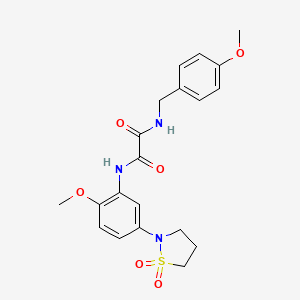

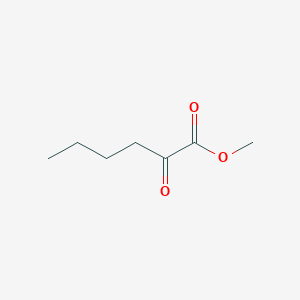

![molecular formula C6H4IN3O B2400025 7-ヨード-5H-ピラゾロ[1,5-a]ピラジン-4-オン CAS No. 2490401-45-9](/img/structure/B2400025.png)

7-ヨード-5H-ピラゾロ[1,5-a]ピラジン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C6H4IN3O and a molecular weight of 261.022.

科学的研究の応用

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential antiproliferative effects on lung adenocarcinoma cell lines, making it a candidate for cancer research.

Medicine: Its derivatives have been investigated for their HIV-1 integrase inhibitory effects and dipeptidyl peptidase-IV inhibitory effects.

Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, including vasopressin , fibrinogen , glutamate receptors GluN2A , mGluR5 , and enzymes like HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication.

Mode of Action

It’s known that the compound reacts regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This reaction is a key step in the structural modification of the pyrazolopyrazinone fragment .

Biochemical Pathways

Similar compounds have been shown to inhibit the catalytic activity of hiv-1 integrase , suggesting that they may interfere with the viral replication pathway. Additionally, they have been proposed for the treatment of lysosomal and neurodegenerative diseases , indicating potential effects on cellular degradation pathways.

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .

Result of Action

Similar compounds have shown antiproliferative effects on the a549 lung adenocarcinoma cell line . At a concentration of 160 µM, two derivatives were found to increase the cell death rate to 50% .

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

生化学分析

Biochemical Properties

The biochemical properties of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not yet fully understood. It is known that pyrazole derivatives, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Cellular Effects

The cytotoxic effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one derivatives in the A549 cell line were investigated. The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .

Molecular Mechanism

The molecular mechanism of action of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, reveal the HIV-1 integrase inhibitory effect and dipeptidyl peptidase-IV inhibitory effect .

Temporal Effects in Laboratory Settings

The temporal effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory settings are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Dosage Effects in Animal Models

The dosage effects of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in animal models are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Metabolic Pathways

The metabolic pathways that 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is involved in are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Transport and Distribution

The transport and distribution of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one within cells and tissues are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

Subcellular Localization

The subcellular localization of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one and any effects on its activity or function are not yet fully understood. It is known that pyrazolopyrazinones, which include 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been extensively studied in the biomedical field .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of pyrazolo[1,5-a]pyrazin-4-one derivatives. One common method involves the reaction of pyrazolo[1,5-a]pyrazin-4-one with iodine in the presence of a base such as N-methylmorpholine . The reaction is carried out in a suitable solvent, often methanol, under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrazinone derivative .

類似化合物との比較

Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one: The non-iodinated parent compound.

7-Hydroxy-5H-pyrazolo[1,5-a]pyrazin-4-one: A hydroxylated derivative.

7-Methyl-5H-pyrazolo[1,5-a]pyrazin-4-one: A methylated derivative.

Uniqueness

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

特性

IUPAC Name |

7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPDMRHTTXCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=C(N2N=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

![4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399947.png)

![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)

![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)